(11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one
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Overview
Description
(11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. This compound is known for its high efficacy and relatively low side effects compared to other corticosteroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one involves multiple steps, starting from readily available steroid precursors. The key steps include fluorination, hydroxylation, and methylation reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow chemistry and automated synthesis to optimize the reaction conditions and minimize the production of impurities.
Chemical Reactions Analysis
Types of Reactions
(11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include various hydroxylated, fluorinated, and methylated derivatives of the parent compound. These derivatives often exhibit different pharmacological properties and are used in various therapeutic applications.
Scientific Research Applications
(11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Used in the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Industry: Employed in the formulation of pharmaceutical products and as an active ingredient in topical creams and ointments.
Mechanism of Action
The mechanism of action of (11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one involves binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of the immune response. The compound also affects various signaling pathways, including the NF-kB and MAPK pathways, which play a crucial role in inflammation and immune regulation.
Comparison with Similar Compounds
Similar Compounds
Fluticasone: Another potent corticosteroid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Dexamethasone: A widely used corticosteroid with a longer duration of action and higher potency.
Prednisolone: A commonly used corticosteroid with a broader range of applications but higher side effects.
Uniqueness
(11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one is unique due to its specific fluorination and hydroxylation pattern, which enhances its anti-inflammatory efficacy while minimizing side effects. Its unique structure allows for targeted action and improved safety profile compared to other corticosteroids.
Properties
IUPAC Name |
1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,14-17,24-26,28H,4-5,8,10-11H2,1-3H3/t12-,14?,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCZVAORYHARLA-PYZGQABGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857756 |
Source
|
Record name | (11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922713-68-6 |
Source
|
Record name | (11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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